molecular formula C9H9ClFNO2 B1656432 Alanine, N-(3-chloro-4-fluorophenyl)- CAS No. 52756-23-7

Alanine, N-(3-chloro-4-fluorophenyl)-

Cat. No.: B1656432
CAS No.: 52756-23-7
M. Wt: 217.62 g/mol
InChI Key: VCZPLKWFZCIVCR-YFKPBYRVSA-N
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Description

Alanine, N-(3-chloro-4-fluorophenyl)- is a halogenated alanine derivative characterized by a 3-chloro-4-fluorophenyl substituent attached to the amino group of alanine. This compound and its esters, such as Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester (CAS 52756-25-9), are notable for their applications in agrochemicals. For instance, the methyl ester variant, also known as Flamprop-methyl, is a herbicide used to control wild oats in cereal crops . Its molecular formula is C₁₇H₁₅ClFNO₃, with a molecular mass of 335.76 g/mol. The structure includes a benzoyl group and methyl ester, enhancing its lipophilicity and stability under field conditions .

Properties

CAS No.

52756-23-7

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

(2S)-2-(3-chloro-4-fluoroanilino)propanoic acid

InChI

InChI=1S/C9H9ClFNO2/c1-5(9(13)14)12-6-2-3-8(11)7(10)4-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1

InChI Key

VCZPLKWFZCIVCR-YFKPBYRVSA-N

SMILES

CC(C(=O)O)NC1=CC(=C(C=C1)F)Cl

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC(=C(C=C1)F)Cl

Canonical SMILES

CC(C(=O)O)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the N-(3-chloro-4-fluorophenyl) core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Mass (g/mol) Applications References
Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester (Flamprop-methyl) Benzoyl, methyl ester C₁₇H₁₅ClFNO₃ 335.76 Herbicide (wild oat control)
N-[(3-Chloro-4-fluorophenyl)sulfonyl]phenylalanine Sulfonyl, propanoic acid C₁₅H₁₃ClFNO₄S 373.78 Potential pharmacological intermediate
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridinyl-triazole, sulfanyl acetamide C₁₇H₁₅ClF₃N₅OS 437.85 Antimicrobial/anticancer research
(3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)methanol Bromophenyl, pyrazolyl methanol C₁₆H₁₁BrClFN₂O 396.63 Synthetic intermediate
Key Observations:
  • Flamprop-methyl ’s benzoyl and ester groups enhance its volatility and bioavailability for herbicidal action .
  • Triazole- and pyridine-containing analogs (e.g., CAS 618415-13-7) introduce heterocyclic rings, broadening biological activity (e.g., enzyme inhibition) .

Physicochemical Properties

  • Lipophilicity: Flamprop-methyl’s logP (octanol-water partition coefficient) is higher due to the benzoyl and methyl ester groups, favoring membrane permeability in plants . Sulfonamide derivatives exhibit lower logP values, making them more water-soluble and suitable for pharmaceutical formulations .
  • Thermal Stability :
    • Halogenated phenyl groups (Cl, F) enhance thermal stability. For example, Flamprop-methyl remains stable at temperatures up to 150°C, critical for field applications .

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